
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran is a chemical compound that belongs to the class of organic compounds known as ethers. It is characterized by the presence of a tetrahydropyran ring substituted with a 2-(2-methoxyethoxy) group. This compound is known for its versatility and is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-(2-methoxyethoxy)ethanol under acidic or basic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted ethers, amines, thiols.
Applications De Recherche Scientifique
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran finds applications in various fields of scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s ether linkage allows it to act as a hydrogen bond acceptor, facilitating interactions with various biomolecules. These interactions can influence the stability and activity of enzymes, receptors, and other proteins, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethanol: An organic compound with similar ether and alcohol functionalities, used as a solvent and in chemical synthesis.
Diglyme (Bis(2-methoxyethyl) ether): A solvent with a high boiling point, used in various industrial applications.
Tris(2-methoxyethoxy)vinylsilane: A compound with similar ether linkages, used in the production of silane coupling agents.
Uniqueness
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran is unique due to its tetrahydropyran ring structure, which imparts distinct chemical properties compared to linear ether compounds. This ring structure enhances its stability and reactivity, making it a valuable compound in various chemical processes .
Propriétés
Numéro CAS |
4819-82-3 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)oxane |
InChI |
InChI=1S/C8H16O3/c1-9-6-7-11-8-4-2-3-5-10-8/h8H,2-7H2,1H3 |
Clé InChI |
CENLRESKVLHEPM-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


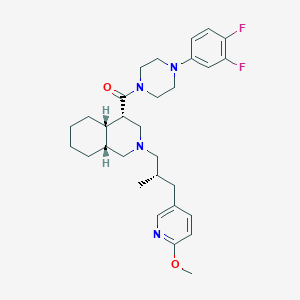
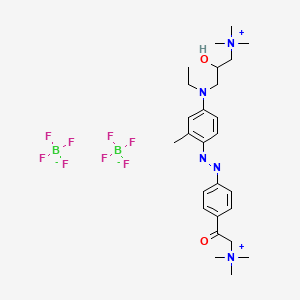



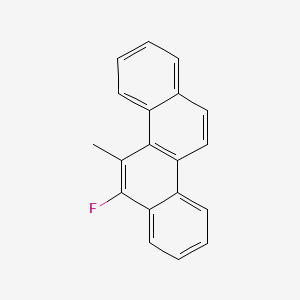

![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)
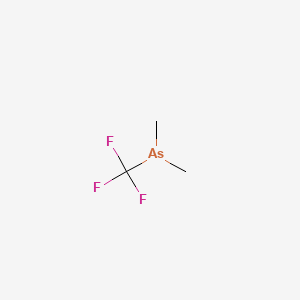
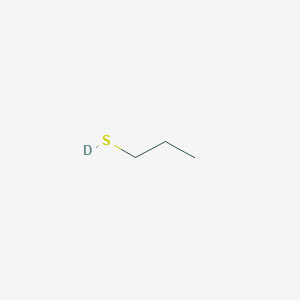

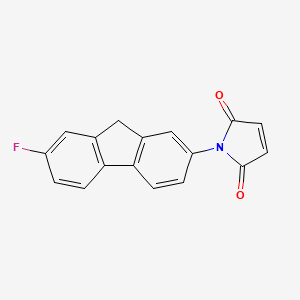
![Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13418780.png)
![Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B13418781.png)
